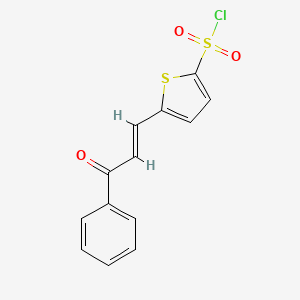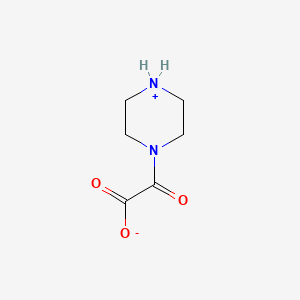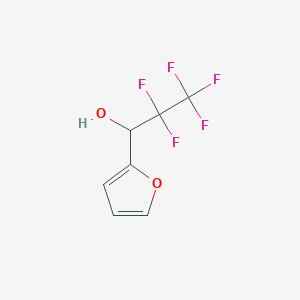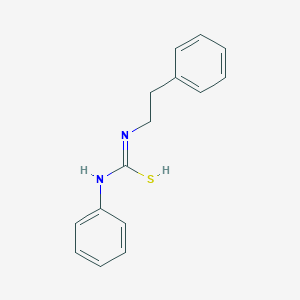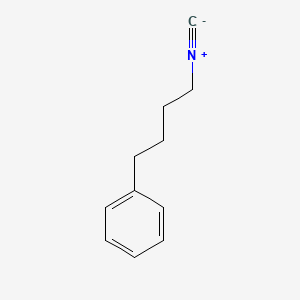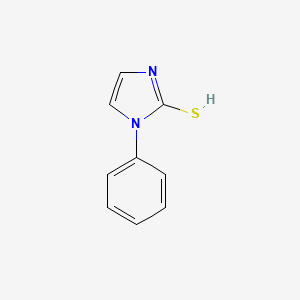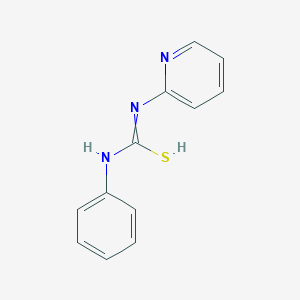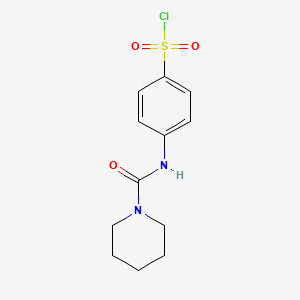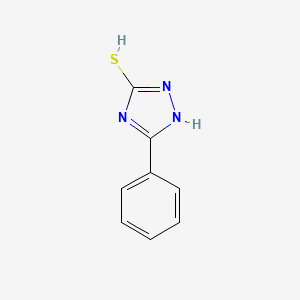
5-phenyl-1H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its structureThe compound’s unique structure allows it to interact with metal surfaces and biological targets, making it a versatile molecule for research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Phenyl-1H-1,2,4-triazole-3-thiol can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the triazole ring . Another method includes the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions, followed by acidification with acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can undergo S-alkylation to form S-substituted derivatives.
Complexation: It can form complexes with metal ions, such as cadmium (II) salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides in the presence of a base.
Complexation: Metal salts in aqueous or organic solvents.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
S-substituted derivatives: Formed through S-alkylation reactions.
Metal complexes: Formed through complexation with metal ions.
Aplicaciones Científicas De Investigación
5-Phenyl-1H-1,2,4-triazole-3-thiol has several scientific research applications:
Corrosion Inhibition: It is used as a corrosion inhibitor for mild steel in acidic environments, forming a protective film on the metal surface.
Medicinal Chemistry: The compound has been studied for its potential antidepressant activity and other pharmacological properties.
Material Science: It is used in the synthesis of luminescent polymers and surface-enhanced Raman scattering (SERS) probes for molecular detection.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1H-1,2,4-triazole-3-thiol involves its ability to adsorb onto surfaces and interact with molecular targets. In corrosion inhibition, the compound forms a protective film on metal surfaces through physisorption and chemisorption, suppressing both anodic and cathodic reactions . In medicinal applications, it may interact with biological targets through its heterocyclic structure, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole-3-thiol: A similar compound with a mercapto-substituted triazole ring.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another derivative with an amino group.
Uniqueness
5-Phenyl-1H-1,2,4-triazole-3-thiol is unique due to its phenyl substitution, which enhances its stability and reactivity compared to other triazole derivatives. This substitution also contributes to its effectiveness as a corrosion inhibitor and its potential pharmacological properties .
Propiedades
IUPAC Name |
5-phenyl-1H-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLMMJNORORYPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
